molecular formula C17H14N4S B12735663 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl- CAS No. 137731-28-3

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl-

Cat. No.: B12735663
CAS No.: 137731-28-3
M. Wt: 306.4 g/mol
InChI Key: OOJFAKVWPFTWEW-UHFFFAOYSA-N
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Description

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines This compound is characterized by its unique structure, which includes a triazole ring fused to a benzodiazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl- can be achieved through various synthetic routes. One common method involves the thermal cyclization of 4-acylhydrazino-2,3-dihydro-1H-1,5-benzodiazepines . This one-pot synthetic approach is efficient and yields the desired compound in good quantities.

Another method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides . This catalyst-free and additive-free method is eco-friendly and results in high yields of the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted triazolobenzodiazepines with different functional groups.

Scientific Research Applications

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . This inhibition results in the suppression of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl- can be compared with other similar compounds, such as:

The uniqueness of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl- lies in its specific structure and the presence of the methylthio and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

137731-28-3

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

5-methylsulfanyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

InChI

InChI=1S/C17H14N4S/c1-22-16-11-15-19-20-17(12-7-3-2-4-8-12)21(15)14-10-6-5-9-13(14)18-16/h2-10H,11H2,1H3

InChI Key

OOJFAKVWPFTWEW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2N3C(=NN=C3C4=CC=CC=C4)C1

Origin of Product

United States

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